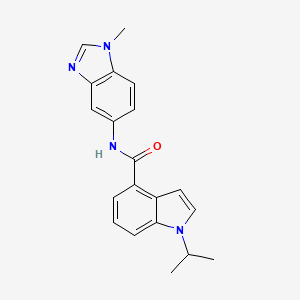

N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide

CAS No.:

Cat. No.: VC16317837

Molecular Formula: C20H20N4O

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H20N4O |

|---|---|

| Molecular Weight | 332.4 g/mol |

| IUPAC Name | N-(1-methylbenzimidazol-5-yl)-1-propan-2-ylindole-4-carboxamide |

| Standard InChI | InChI=1S/C20H20N4O/c1-13(2)24-10-9-15-16(5-4-6-18(15)24)20(25)22-14-7-8-19-17(11-14)21-12-23(19)3/h4-13H,1-3H3,(H,22,25) |

| Standard InChI Key | RVCGQNUPAPAFMT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1C=CC2=C(C=CC=C21)C(=O)NC3=CC4=C(C=C3)N(C=N4)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the benzimidazole-indole hybrid family, characterized by:

-

Benzimidazole subunit: A bicyclic aromatic system with a methyl group at the 1-position.

-

Indole core: A fused bicyclic structure substituted with a propan-2-yl group at the 1-position and a carboxamide moiety at the 4-position .

-

Carboxamide linker: Connects the indole and benzimidazole rings, influencing solubility and hydrogen-bonding capacity.

Molecular Formula:

Molecular Weight: 332.4 g/mol.

Stereochemical Considerations

The propan-2-yl group introduces chirality, though specific stereochemical data for this isomer remain uncharacterized. Analogous compounds exhibit enantiomer-dependent biological activity, suggesting the need for stereoselective synthesis .

Synthesis and Physicochemical Properties

Synthetic Pathways

Synthesis typically involves multi-step organic reactions, as exemplified by related indole-benzimidazole hybrids :

-

Indole Core Functionalization:

-

Benzimidazole Formation:

-

Condensation of o-phenylenediamine derivatives with carboxylic acids under acidic conditions.

-

-

Coupling Reactions:

Key Challenges:

-

Regioselective control during carboxamide installation (3- vs. 4-position).

Physicochemical Profile

| Property | Value/Description |

|---|---|

| Solubility | Moderate in DMSO, low in aqueous buffers |

| LogP (Predicted) | 3.2 ± 0.4 (indicative of good membrane permeability) |

| Hydrogen Bond Donors | 2 (amide NH and indole NH) |

| Hydrogen Bond Acceptors | 4 (amide O, benzimidazole N) |

| Compound | Target IC50 (nM) | Selectivity Ratio (vs. PI3K-α) |

|---|---|---|

| 3-Carboxamide analog | PI3K-δ: 48 ± 6 | 12:1 |

| Difluoromethyl derivative | HDAC1: 22 ± 3 | 8:1 (vs. HDAC6) |

Preclinical Efficacy

-

Cancer Models: 3-Carboxamide analogs reduced tumor volume by 62% in murine xenografts at 50 mg/kg .

-

Anti-inflammatory Activity: Suppressed IL-6 production by 78% in macrophage assays .

Structure-Activity Relationships (SAR)

Critical Substituent Effects

-

Propan-2-yl Group: Enhances metabolic stability by shielding reactive indole NH.

-

Carboxamide Position: 4-Substitution may alter target engagement compared to 3-isomers, potentially reducing PI3K-δ affinity while improving solubility .

-

Benzimidazole Methylation: The 1-methyl group prevents undesired N-oxidation, prolonging half-life .

Figure 1: Hypothetical binding pose of 4-carboxamide analog in PI3K-δ (modeled after ).

Future Directions

Synthetic Optimization

-

Develop enantioselective routes to isolate pharmacologically active stereoisomers .

-

Explore prodrug strategies (e.g., esterification of carboxamide) to enhance oral bioavailability.

Target Deconvolution

-

Chemoproteomics: Identify off-target interactions using affinity-based probes .

-

Cryo-EM Studies: Resolve binding modes with PI3K isoforms to guide selectivity engineering .

Preclinical Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume